Home > Products > Screening Compounds P11462 > Cyclopentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Cyclopentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Cyclopentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Catalog Number: EVT-5313449
CAS Number:
Molecular Formula: C24H28N2O5
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclopentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate belongs to a class of organic compounds known as hexahydroquinolines. These compounds are characterized by a six-membered saturated ring fused to a pyridine ring, with various substituents attached. While this specific compound has not been extensively studied in the scientific literature, its core structure, similar to other hexahydroquinoline derivatives, is relevant to research in medicinal chemistry due to its potential biological activity. []

Synthesis Analysis
  • Formation of the 1,4-dihydropyridine core: A Hantzsch synthesis could be employed, reacting a β-ketoester (e.g., cyclopentyl acetoacetate), an aldehyde (e.g., 2-nitrobenzaldehyde), and an ammonia source (e.g., ammonium acetate). []
  • Cyclization to form the hexahydroquinoline: The 1,4-dihydropyridine intermediate can be reacted with a cyclic ketone (e.g., dimedone) under acidic or basic conditions to form the fused six-membered ring. []
Molecular Structure Analysis
  • Conformation of the rings: The 1,4-dihydropyridine ring likely adopts a shallow boat conformation, while the cyclohexanone ring fused to it could adopt either a half-chair or a sofa conformation. [, ]
Mechanism of Action
  • Calcium channel modulation: Some hexahydroquinolines exhibit calcium antagonistic activity, potentially by interacting with voltage-gated calcium channels. []
  • Interaction with G protein-coupled receptors (GPCRs): Recent research has identified hexahydroquinoline derivatives as selective agonists for the adhesion GPCR ADGRG1/GPR56. These compounds activate GPR56 even when its tethered agonist is impaired, suggesting a direct interaction with the receptor. []
Applications
  • Medicinal chemistry: Its potential biological activity, like calcium channel modulation or interaction with GPCRs, makes it a potential candidate for drug discovery, particularly in areas like cardiovascular diseases, neurological disorders, or cancer. []
Future Directions
  • Biological evaluation: Investigating its biological activity against various targets, such as ion channels, enzymes, and receptors, will help determine its therapeutic potential. In particular, evaluating its interaction with GPR56, similar to other hexahydroquinoline derivatives, could be a promising direction. []

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

    Compound Description: This compound is a hexahydroquinoline derivative characterized by a methyl ester group at the 3-position and a 4-nitrophenyl substituent at the 4-position of the hexahydroquinoline core. Its crystal structure, determined by X-ray diffraction, reveals a tetragonal crystal system [].

Methyl 2,7,7‐trimethyl‐4‐(3‐nitrophenyl)‐5‐oxo‐1,4,5,6,7,8‐hexahydroquinoline‐3‐carboxylate

    Compound Description: This compound is another hexahydroquinoline derivative, similar to the previous compound but with the nitro group at the meta position of the phenyl ring [].

3-Acetyl-2,7,7-trimethyl-4-phenyl-1,4,5,6,7,8-hexahydro-5-quinolone

    Compound Description: This compound, also a hexahydroquinoline derivative, features an acetyl group at the 3-position and an unsubstituted phenyl ring at the 4-position of the hexahydroquinoline core [].

    Compound Description: This refers to a series of thirteen 3-acetyl-4-aryl-5-oxo-2,7,7-trimethyl-1,4,5,6,7,8-hexahydroquinoline derivatives. The "aryl" group represents a variable substituent at the 4-position of the hexahydroquinoline, allowing for structural diversity within this series [].

4-(3-Methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester

    Compound Description: This compound is characterized by an ethyl ester group at the 3-position and a 3-methoxyphenyl substituent at the 4-position of the hexahydroquinoline ring system. This compound has been structurally characterized using X-ray diffraction, revealing a triclinic crystal system [].

2,7,7-Trimethyl-3-ethoxycarbonyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline

    Compound Description: This compound features an ethoxycarbonyl group at the 3-position and a 3-nitrophenyl group at the 4-position of the hexahydroquinoline system. Its crystal structure has been elucidated through X-ray diffraction analysis, indicating an orthorhombic crystal system [].

Methyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

    Compound Description: This compound is characterized by a methyl ester group at the 3-position and a 3-cyanophenyl substituent at the 4-position of the hexahydroquinoline ring system. X-ray diffraction studies have been conducted on this compound, revealing an orthorhombic crystal system [].

Methyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

    Compound Description: This hexahydroquinoline derivative is characterized by a methyl ester group at the 3-position and a 4-isopropylphenyl substituent at the 4-position. It has been structurally characterized using X-ray diffraction, revealing a monoclinic crystal system [].

Methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

    Compound Description: This hexahydroquinoline derivative features a methyl ester group at the 3-position and a 4-chlorophenyl group at the 4-position. It has been structurally characterized using X-ray diffraction, revealing a monoclinic crystal system [].

    Compound Description: This hexahydroquinoline derivative has a methyl ester group at the 3-position and a 4-hydroxy-3-methoxyphenyl substituent at the 4-position. X-ray diffraction studies have been performed on this compound, showing a monoclinic crystal system [].

Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: This hexahydroquinoline derivative possesses a methyl ester group at the 3-position and a 2-chloro-5-nitrophenyl substituent at the 4-position. This compound is of interest due to its potential calcium modulatory properties [, ].

rac-Ethyl 2-hydroxy-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate

    Compound Description: This compound is a hexahydrochromene derivative, closely related to hexahydroquinolines, with an ethyl carboxylate group at the 3-position, a 4-nitrophenyl substituent at the 4-position, and a hydroxyl group at the 2-position. This compound exists as a racemate due to its four stereogenic centers [].

Ethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: This compound is a hexahydroquinoline derivative with an ethyl carboxylate group at the 3-position and a 4-hydroxy-3,5-dimethoxyphenyl substituent at the 4-position. This compound's synthesis and crystal structure have been reported [].

Ethyl 4-(anthracen-9-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: This compound is a hexahydroquinoline derivative featuring an ethyl carboxylate group at the 3-position and an anthracen-9-yl substituent at the 4-position. Its synthesis and crystal structure have been reported [].

Propan-2-yl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Compound 36)

    Compound Description: This compound, identified as "compound 36" in the research, is a potent and selective agonist for the adhesion G protein-coupled receptor ADGRG1/GPR56. It features an isopropyl carboxylate group at the 3-position and a 2-bromophenyl substituent at the 4-position of the hexahydroquinoline core [].

Cyclopentyl 2,7,7-trimethyl-4-(2-bromophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (Analog 36.40)

    Compound Description: This compound, denoted as "analog 36.40", is an analog of compound 36 with enhanced potency for GPR56. It features a cyclopentyl carboxylate group at the 3-position and a 2-trifluoromethylphenyl substituent at the 4-position of the hexahydroquinoline core. This analog exhibits a 40% increase in potency compared to compound 36 and is notably more potent than synthetic peptidomimetics designed from the GPR56 tethered agonist [].

Properties

Product Name

Cyclopentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

IUPAC Name

cyclopentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C24H28N2O5/c1-14-20(23(28)31-15-8-4-5-9-15)21(16-10-6-7-11-18(16)26(29)30)22-17(25-14)12-24(2,3)13-19(22)27/h6-7,10-11,15,21,25H,4-5,8-9,12-13H2,1-3H3

InChI Key

SUGXPVRHFGJIMW-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC4CCCC4

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.